ethyl (2S)-2-amino-3,3,3-trifluoropropanoate

Description

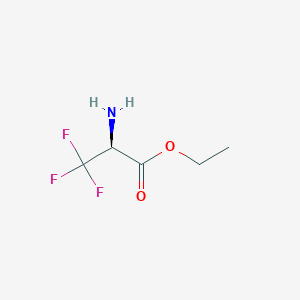

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate (CAS: 193140-71-5) is a chiral fluorinated amino ester with the molecular formula C₅H₈NO₂F₃·HCl (MW: 207.57) . It is commonly utilized as a hydrochloride salt in research settings, particularly in biocatalytic synthesis for enantioselective production of α-trifluoromethyl amines and amino acids . The compound is hygroscopic and stored at -20°C under dry, light-protected conditions to ensure stability .

Properties

Molecular Formula |

C5H8F3NO2 |

|---|---|

Molecular Weight |

171.12 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |

InChI Key |

CLPSWBHEWJZMBS-VKHMYHEASA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C(F)(F)F)N |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Ethyl 2-bromo-3,3,3-trifluoropropanoate

A classical and widely employed synthetic method involves nucleophilic substitution of ethyl 2-bromo-3,3,3-trifluoropropanoate with ammonia or amines to introduce the amino group at the α-position. This reaction typically proceeds in alcoholic solvents such as ethanol or methanol, sometimes facilitated by a base or catalyst to improve yield and selectivity. The mechanism is a straightforward nucleophilic displacement of bromide by the amino nucleophile.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-bromo-3,3,3-trifluoropropanoate |

| Nucleophile | Ammonia or primary amines |

| Solvent | Ethanol or methanol |

| Temperature | Ambient to reflux |

| Catalysts/Additives | Bases such as triethylamine or potassium carbonate |

| Yield | Moderate to high (variable by conditions) |

This method is scalable and amenable to industrial continuous flow processes, which allow better control over reaction parameters and improved product purity.

Condensation via Imine Formation Using Titanium Tetrachloride and Triethylamine

An advanced synthetic approach involves condensation of ethyl 3,3,3-trifluoro-2-oxopropanoate with diphenylmethylenamine in the presence of titanium tetrachloride and triethylamine. This method facilitates imine formation under mild conditions (0°C to room temperature) in dichloromethane solvent, followed by quenching and chromatographic purification.

| Reagent(s) | Solvent | Temperature | Yield (%) | Product Description |

|---|---|---|---|---|

| Titanium tetrachloride, triethylamine | Dichloromethane | 0°C to RT | 88 | Ethyl 2-((9H-fluoren-9-ylidene)amino)-3,3,3-trifluoropropanoate |

This route provides high yields and allows for the introduction of protecting groups for the amino functionality, facilitating further synthetic transformations.

Protection and Deprotection Strategies

To stabilize intermediates during synthesis and enable selective reactions, the amino group is often protected. A common protecting group is the ethoxycarbonyl moiety introduced by reaction with ethyl chloroformate under anhydrous conditions.

| Step | Reagents and Conditions | Product |

|---|---|---|

| Protection | Ethyl chloroformate, anhydrous dichloromethane, 0°C to room temperature | Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate |

This protected intermediate is valuable for peptide synthesis and metal-catalyzed cross-coupling reactions, allowing selective functionalization without amino group interference.

Catalytic Asymmetric Alkylation and Cycloaddition

This compound serves as a precursor in catalytic asymmetric alkylation to form quaternary trifluoromethylated stereocenters. For example, Rhodium(III)-catalyzed formal [4+2] cycloaddition with N-methoxybenzamides and 4-diazoisochroman-3-imines yields 3-amino-4-arylisoquinolinones with high enantioselectivity.

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| Rhodium(III) | N-Methoxybenzamide | 3-Amino-4-arylisoquinolinone | 72–85 |

This method highlights the compound’s utility in complex molecule synthesis and stereochemical control.

Umpolung Allylation and 2-aza-Cope Rearrangement

A recent and sophisticated method involves the catalytic asymmetric synthesis of quaternary trifluoromethyl-containing α-amino acids via umpolung allylation followed by a 2-aza-Cope rearrangement. This multi-step cascade reaction uses chiral catalysts and carefully controlled conditions under inert atmosphere.

- Initial step: Preparation of ketoimine ester intermediates by condensation of diphenylmethanimine with α-trifluoromethyl α-amino ester hydrochloride in refluxing toluene with Dean-Stark apparatus to remove water.

- Subsequent cascade reaction: Allylation and rearrangement under catalytic conditions to yield enantioenriched products.

This approach enables high enantiomeric excess (>98%) and good yields, with extensive characterization by nuclear magnetic resonance and chiral high-performance liquid chromatography.

Analytical and Characterization Techniques Supporting Preparation

- Nuclear Magnetic Resonance Spectroscopy : ^1H, ^13C, and ^19F NMR are essential for confirming the integrity of the trifluoromethyl group and the amino ester framework.

- Chiral High-Performance Liquid Chromatography : Used to determine enantiomeric excess and purity, employing cellulose- or amylose-based chiral stationary phases.

- Mass Spectrometry : High-resolution electrospray ionization time-of-flight mass spectrometry confirms molecular weight and formula.

- Polarimetry : Optical rotation measurements confirm stereochemistry consistent with (2S)-configuration.

- Chromatographic Purification : Silica gel chromatography with basic treatment (e.g., triethylamine) is standard for isolating pure products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Ethyl 2-bromo-3,3,3-trifluoropropanoate, NH3, EtOH | Moderate | Scalable, industrially relevant |

| Imine condensation | Ethyl 3,3,3-trifluoro-2-oxopropanoate, TiCl4, Et3N, DCM | 88 | High yield, allows protection strategies |

| Amino protection | Ethyl chloroformate, anhydrous DCM, 0°C to RT | High | Enables peptide synthesis and cross-coupling |

| Rhodium-catalyzed cycloaddition | Rh(III) catalyst, N-methoxybenzamide, diazo compounds | 72–85 | Asymmetric synthesis of complex heterocycles |

| Umpolung allylation/2-aza-Cope | Chiral catalysts, diphenylmethanimine, refluxing toluene | High | High enantioselectivity, advanced synthetic method |

Chemical Reactions Analysis

Synthetic Preparation and Derivatization

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate is synthesized via condensation reactions involving trifluoromethylated precursors. A key method involves the use of titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) to facilitate imine formation:

-

Reactants : Ethyl 3,3,3-trifluoro-2-oxopropanoate and diphenylmethylenamine.

-

Conditions : Dichloromethane (DCM), 0°C to room temperature.

-

Workup : Quenching with NaOH, filtration, and silica-gel chromatography (treated with Et₃N).

-

Yield : 88% for ethyl 2-((9H-fluoren-9-ylidene)amino)-3,3,3-trifluoropropanoate .

| Reagent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| TiCl₄, Et₃N | DCM | 0°C → RT | 88 | Ethyl 2-(fluorenylideneamino)-TFP ester |

Biocatalytic N–H Carbene Insertion

Engineered cytochrome c from Hydrogenobacter thermophilus (Ht-Cc552) enables enantioselective N–H insertion with aryl amines. The reaction utilizes ethyl 2-diazo-3,3,3-trifluoropropanoate (EtDTP) as a carbene donor :

Mechanism :

-

Ferrous Ht-Cc552 activates EtDTP to form an iron porphyrin carbene intermediate.

-

The carbene inserts into the N–H bond of aryl amines (e.g., p-anisidine), yielding α-trifluoromethyl amines.

Optimized Conditions :

-

Enzyme : Ht-Cc552(G50T,M59G,P60E,Q62R).

-

Substrate : Benzyl 2-diazotrifluoropropanoate.

| Enzyme Variant | Carbene Donor | Yield (%) | er (R:S) |

|---|---|---|---|

| Ht-Cc552(M59G) | EtDTP | 33 | 64:36 |

| Ht-Cc552(G50T,M59G,P60E,Q62R) | BnDTP (benzyl ester) | >99 | 95:5 |

Protection and Deprotection Reactions

The amino group undergoes protection to stabilize intermediates during synthesis. Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate is formed via ethoxycarbonyl protection:

Reaction Pathway :

-

Protection : Ethyl 2-amino-3,3,3-trifluoropropanoate reacts with ethyl chloroformate.

-

Conditions : Anhydrous DCM, 0°C to RT.

-

Product : Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate (CAS: 1190931-41-9).

Applications :

-

Intermediate for peptide synthesis.

-

Substrate in metal-catalyzed cross-coupling reactions.

Catalytic Asymmetric Alkylation

The compound serves as a precursor for quaternary trifluoromethylated stereocenters. A Rh(III)-catalyzed formal [4+2] cycloaddition forms 3-amino-4-arylisoquinolinones :

Key Steps :

-

C–H bond activation of N-methoxybenzamides.

-

Cycloaddition with 4-diazoisochroman-3-imines.

| Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|

| Rh(III) | N-Methoxybenzamide | 3-Amino-4-arylisoquinolinone | 72–85 |

Mechanistic Insights

Scientific Research Applications

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (2S)-2-amino-3,3,3-trifluoropropanoate exerts its effects depends on its interaction with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Methyl 2-Amino-3,3,3-trifluoropropanoate Hydrochloride

Ethyl 2-Bromo-3,3,3-trifluoropropanoate

- Molecular Formula : C₅H₆BrF₃O₂ (MW: 241.00)

- CAS: Not specified

- Key Differences: Bromine replaces the amino group, making it reactive in nucleophilic substitutions. Lacks chirality, enabling use in non-stereoselective synthetic routes. Applications: Intermediate in agrochemicals and pharmaceuticals .

Methyl 3,3,3-Trifluoroalaninate (Non-Hydrochloride Form)

Ethyl 3,3,3-Trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate

- Molecular Formula: C₇H₇F₆NO₄ (MW: 283.13)

- CAS: Not specified

- Key Differences: Hydroxy and trifluoroacetyl groups enhance hydrogen-bonding capacity. Potential use in enzyme inhibition studies due to modified electronic profile .

Comparative Data Table

Biological Activity

Ethyl (2S)-2-amino-3,3,3-trifluoropropanoate, often referred to in scientific literature as a fluorinated amino acid derivative, has garnered attention for its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a trifluoromethyl group attached to the propanoate backbone. This structural feature significantly enhances its lipophilicity and biological activity compared to non-fluorinated analogs. The molecular formula is , with a molecular weight of approximately 179.12 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, potentially altering metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic effects in neuropharmacology.

1. Enzyme Interactions

Research indicates that this compound can modulate enzyme activities. For example:

| Enzyme Target | Effect | Reference |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Inhibition | |

| Acetylcholinesterase | Modulation |

The inhibition of DPP-IV is particularly noteworthy as it plays a critical role in glucose metabolism and is a target for diabetes treatment.

2. Neuropharmacological Effects

Preliminary studies suggest potential applications in treating neurodegenerative diseases due to its ability to penetrate the blood-brain barrier effectively:

- Case Study : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition .

3. Therapeutic Potential

The compound's unique properties make it an attractive candidate for drug development:

- Pharmaceutical Applications : Ongoing research focuses on its use as an intermediate in synthesizing novel therapeutics with enhanced metabolic stability .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with similar fluorinated compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-4,4,4-trifluorobutanoate | Longer carbon chain | Higher lipophilicity |

| Ethyl 2-amino-5,5,5-trifluoropentanoate | Even longer carbon chain | Potentially different receptor interactions |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for ethyl (2S)-2-amino-3,3,3-trifluoropropanoate, and how can enantiomeric purity be optimized?

- Methodological Answer : A common approach involves enantioselective synthesis using chiral catalysts or enzymatic resolution of precursors. For example, diazo compounds like ethyl 2-diazo-3,3,3-trifluoropropanoate can undergo cyclopropanation under controlled conditions (e.g., 180°C with diphenylacetylene), though yields may be low. Optimization includes screening chiral auxiliaries (e.g., Evans oxazolidinones) and employing asymmetric hydrogenation. Reaction monitoring via chiral HPLC (e.g., using a Chiralpak® column) ensures enantiomeric excess (ee) >98%. Temperature control (0–25°C) during key steps minimizes racemization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- Chiral HPLC/SFC : Resolves enantiomers using cellulose- or amylose-based columns (e.g., mobile phase: hexane/isopropanol with 0.1% TFA).

- NMR Spectroscopy : NMR identifies trifluoromethyl group integrity, while NMR with chiral shift reagents (e.g., Eu(hfc)) confirms stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHFNO; calc. 195.05 g/mol).

- Polarimetry : Specific rotation ([α]) comparisons against literature values ensure configurational consistency .

Q. What storage conditions preserve this compound’s stability?

- Methodological Answer : Store at -20°C in sealed, light-protected containers under inert gas (argon/nitrogen). Use molecular sieves to prevent hydrolysis. Stability assessments via periodic HPLC (e.g., C18 column, acetonitrile/water gradient) detect degradation products. Avoid aqueous buffers in stock solutions; use anhydrous DMSO or THF for biological assays .

Advanced Research Questions

Q. How do conflicting reports on pH-dependent stability impact experimental design?

- Methodological Answer : Hydrolysis of the ester moiety occurs at extremes of pH (e.g., t <24 hrs at pH <3 or >10). For in vitro studies:

- Use neutral buffers (PBS, pH 7.4) for short-term assays.

- Pre-test stability via LC-MS under assay conditions.

- For long-term storage, lyophilize the compound as a hydrochloride salt (see : CAS 193140-71-5), which enhances stability .

Q. What strategies resolve bioactivity discrepancies in enzyme inhibition studies?

- Methodological Answer :

- Standardize Assay Conditions : Control enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.

- Purity Verification : Confirm ee >99% via chiral HPLC to exclude inactive enantiomers.

- Mechanistic Studies : Use kinetic assays (e.g., fluorescence quenching) instead of endpoint measurements to distinguish competitive vs. non-competitive inhibition. Cross-reference with structurally similar fluorinated analogs (e.g., ’s 6-fluoropyridin-3-yl derivative) to validate target interactions .

Q. How can computational tools predict novel reactivity or pharmacokinetics?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for trifluoromethyl group reactions (e.g., nucleophilic attack at the ester carbonyl). Software like Gaussian calculates activation energies to optimize synthetic pathways.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., cytochrome P450 enzymes) to predict metabolic stability.

- ADMET Prediction : Tools like SwissADME estimate logP (enhanced by CF) and blood-brain barrier permeability, guiding drug design .

Q. What role does the trifluoromethyl group play in crystallographic and pharmacokinetic studies?

- Methodological Answer : The CF group enhances lipophilicity (logP ~1.2) and metabolic resistance. X-ray crystallography (e.g., ’s cyclopropane-carboxamide derivatives) reveals fluorine’s electronegativity stabilizes protein-ligand interactions via C-F···H-N hydrogen bonds. In pharmacokinetics, this group reduces CYP450-mediated oxidation, prolonging half-life in preclinical models .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature reports?

- Methodological Answer : Discrepancies arise from:

- Catalyst Selection : Pd-based catalysts may outperform Rh in asymmetric hydrogenation.

- Side Reactions : Diazocompound decomposition ( ) at >150°C lowers cyclopropane yields.

- Workup Protocols : Acidic extraction (pH 2–3) minimizes ester hydrolysis but risks racemization. Reproducibility requires strict control of temperature, solvent purity (e.g., anhydrous THF), and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.